2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one
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Overview
Description
2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one is a heterocyclic compound that features a fused thiazole and azepine ring system. This compound is of significant interest in medicinal chemistry due to its potential bioactive properties and diverse pharmacological effects .
Preparation Methods
The synthesis of 2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one typically involves the construction of the thiazole ring followed by the annulation of the azepine ring. One common synthetic route starts with thiazole or thiazolidine derivatives, which are then subjected to various reaction conditions to form the fused bicyclic scaffold . Industrial production methods may involve high-throughput screening and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the thiazole ring, often using halogenated reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and chronic inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized derivatives
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2,4-Dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds also feature a fused thiazole ring but differ in the annulated ring system.
Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds have a similar fused ring structure but with different heteroatoms and ring sizes
The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C9H12N2OS |
---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2,4-dimethyl-7,8-dihydro-6H-[1,3]thiazolo[4,5-b]azepin-5-one |
InChI |
InChI=1S/C9H12N2OS/c1-6-10-9-7(13-6)4-3-5-8(12)11(9)2/h3-5H2,1-2H3 |
InChI Key |
PRORQSUTYXSFHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)CCCC(=O)N2C |
Origin of Product |
United States |
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